molecular formula C19H16O B14129028 Biphenyl-4-yl m-tolyl ether

Biphenyl-4-yl m-tolyl ether

Cat. No.: B14129028
M. Wt: 260.3 g/mol
InChI Key: XKYZHTGHCYULMR-UHFFFAOYSA-N
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Description

Biphenyl-4-yl m-tolyl ether is an organic compound with the molecular formula C19H16O It consists of a biphenyl group and a tolyl group connected by an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

Biphenyl-4-yl m-tolyl ether can be synthesized through the Ullmann reaction, which involves the coupling of p-phenylphenol with p-halotoluene in the presence of a copper catalyst. The reaction is typically carried out in a polar solvent such as 1,3-dimethyl-2-imidazolidinone or sulfolane, which acts as a reaction promoter .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and cost-effectiveness. The reaction is typically conducted in large reactors with precise control over temperature and pressure to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4-yl m-tolyl ether undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common, where the biphenyl or tolyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Scientific Research Applications

Biphenyl-4-yl m-tolyl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of Biphenyl-4-yl m-tolyl ether involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Biphenyl-4-yl p-tolyl ether
  • Biphenyl-4-yl phenyl ether
  • Biphenyl-4-yl methyl ether

Uniqueness

Biphenyl-4-yl m-tolyl ether is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ether linkage and the presence of both biphenyl and tolyl groups make it versatile for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C19H16O

Molecular Weight

260.3 g/mol

IUPAC Name

1-methyl-3-(4-phenylphenoxy)benzene

InChI

InChI=1S/C19H16O/c1-15-6-5-9-19(14-15)20-18-12-10-17(11-13-18)16-7-3-2-4-8-16/h2-14H,1H3

InChI Key

XKYZHTGHCYULMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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